molecular formula C11H11N B8433150 2,3-dihydro-1H-inden-2-yl acetonitrile

2,3-dihydro-1H-inden-2-yl acetonitrile

Cat. No. B8433150
M. Wt: 157.21 g/mol
InChI Key: XESHHWABVSASDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183272B2

Procedure details

By using 2,3-dihydro-1H-inden-2-yl acetonitrile (157 mg, 1.00 mmol) described in WO 1998/005651, ethyl magnesium bromide (3 M diethyl ether solution, 0.67 mL, 2.00 mmol), tetraisopropoxy titanium (0.33 mL, 1.10 mmol), and trifluoroborane-diethyl ether complex (0.25 mL, 2.00 mmol), the reaction was carried out in the same manner as the method described in J. Org. Chem. 2002, 67, 3965 to give the title compound as a white solid (124 mg, yield 66%).
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
catalyst
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]#[N:12].[CH2:13]([Mg]Br)[CH3:14]>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[CH2:10][C:11]1([NH2:12])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC#N
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0.33 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CC1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.